molecular formula C24H27N3O B15295801 1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B15295801
M. Wt: 373.5 g/mol
InChI Key: JFUNCXSTSLBUHV-UHFFFAOYSA-N
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Description

1’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the spiro linkage, which imparts structural rigidity, makes this compound a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction of a hydrazine derivative with a diketone. This intermediate is then subjected to a series of reactions to introduce the spiro linkage and the isobenzofuran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 1’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of the target. The spiro structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Shares the pyrazole ring but lacks the spiro linkage.

    3,5-Dimethyl-1-phenylpyrazole: Similar pyrazole structure but different substituents.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile: Contains a pyrazole ring with different functional groups.

Uniqueness

1’-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro structure, which imparts rigidity and enhances its binding properties. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

1'-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C24H27N3O/c1-18-22(19(2)27(25-18)21-9-4-3-5-10-21)16-26-14-12-24(13-15-26)23-11-7-6-8-20(23)17-28-24/h3-11H,12-17H2,1-2H3

InChI Key

JFUNCXSTSLBUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN3CCC4(CC3)C5=CC=CC=C5CO4

Origin of Product

United States

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